molecular formula C14H14N2O2S B2644999 N'-(4-Methylbenzylidene)benzenesulfonohydrazide CAS No. 50626-25-0

N'-(4-Methylbenzylidene)benzenesulfonohydrazide

Cat. No.: B2644999
CAS No.: 50626-25-0
M. Wt: 274.34
InChI Key: QLNFPAAQLQIDCN-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(4-Methylbenzylidene)benzenesulfonohydrazide is an organic compound with the molecular formula C14H14N2O2S and a molecular weight of 274.344 g/mol . This compound is part of the sulfonohydrazide family, characterized by the presence of a sulfonyl group attached to a hydrazide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N’-(4-Methylbenzylidene)benzenesulfonohydrazide typically involves the condensation reaction between 4-methylbenzaldehyde and benzenesulfonohydrazide . The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The product is then purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N’-(4-Methylbenzylidene)benzenesulfonohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-(4-Methylbenzylidene)benzenesulfonohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(4-Methylbenzylidene)benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by targeting specific cellular pathways . The exact molecular targets and pathways involved are still under investigation, but it is known to interact with enzymes and proteins critical for cell survival and proliferation.

Comparison with Similar Compounds

N’-(4-Methylbenzylidene)benzenesulfonohydrazide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[(E)-(4-methylphenyl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-12-7-9-13(10-8-12)11-15-16-19(17,18)14-5-3-2-4-6-14/h2-11,16H,1H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNFPAAQLQIDCN-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.